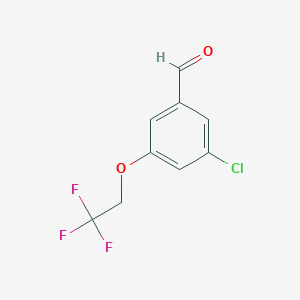

3-Chloro-5-trifluoroethoxybenzaldehyde

Description

Properties

IUPAC Name |

3-chloro-5-(2,2,2-trifluoroethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c10-7-1-6(4-14)2-8(3-7)15-5-9(11,12)13/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABIABAAHBLRIDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OCC(F)(F)F)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

3-Chloro-5-trifluoroethoxybenzaldehyde, also known as 3-chloro-5-(trifluoromethyl)benzaldehyde, is a compound with significant applications in scientific research, particularly in medicinal chemistry and biochemistry. This article explores its various applications, supported by case studies and data tables.

Basic Information

- IUPAC Name : 3-chloro-5-(trifluoromethyl)benzaldehyde

- Molecular Formula : C8H4ClF3O

- CAS Number : 477535-43-6

- Molecular Weight : 208.56 g/mol

- Refractive Index : 1.487

- Purity : ≥ 97% .

Structure

The structure of the compound can be represented as follows:

Medicinal Chemistry

This compound has been extensively studied for its potential therapeutic properties, particularly in cancer treatment. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines such as Hep G2 (liver), A549 (lung), MDA-MB-231 (breast), and HeLa (cervical) cells. For instance, a study highlighted that certain derivatives showed IC50 values as low as 1.2 μM against multiple cancer cell lines, indicating strong potential for developing new anticancer agents based on this scaffold .

Enzyme Inhibition

The compound is utilized in studies focusing on enzyme inhibition due to its structural features that allow effective interaction with enzyme active sites. Specific derivatives have demonstrated the ability to inhibit 17β-hydroxysteroid dehydrogenases (17β-HSDs), which play a crucial role in estrogen metabolism. Inhibitors derived from this compound showed up to 89% inhibition at a concentration of 1 μM, suggesting potential applications in treating estrogen-dependent diseases such as breast cancer .

Synthesis of Hybrid Molecules

Research has explored the synthesis of hybrid molecules combining structural fragments of well-known TRPV1 antagonists with this compound to create novel therapeutics for epilepsy and pain management. These hybrid structures have shown promising results in preclinical studies, indicating their potential for further development .

Case Study 1: Anti-Cancer Activity

A study conducted on the anti-cancer properties of derivatives of this compound revealed that these compounds exhibited significant cytotoxicity across various cancer cell lines. The findings suggest that modifications to the benzaldehyde structure can enhance its efficacy as an anticancer agent.

Case Study 2: Enzyme Inhibition

In another research effort, derivatives were tested for their ability to inhibit specific enzymes involved in metabolic pathways relevant to cancer progression. The results indicated substantial inhibition rates, supporting the hypothesis that these compounds could be developed into effective treatments for hormone-dependent cancers .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Cytotoxicity against cancer cell lines; potential for new anticancer agents |

| Enzyme Inhibition | Inhibition of 17β-HSDs; implications for estrogen-dependent diseases |

| Hybrid Molecule Synthesis | Development of novel therapeutics for epilepsy and pain management |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Groups :

- The trifluoroethoxy group in the target compound provides stronger electron withdrawal than the hydroxy group in 3-Chloro-5-hydroxybenzaldehyde, reducing nucleophilic aromatic substitution reactivity compared to the latter .

- In contrast, the trifluoromethyl (-CF₃) group in 3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde exerts a stronger inductive effect than -OCH₂CF₃, making it more electron-deficient .

Lipophilicity :

- The trifluoroethoxy group enhances lipophilicity (logP ~2.8 estimated) compared to 3-Chlorobenzaldehyde (logP ~1.9), favoring membrane permeability in drug design .

Hazards and Handling :

- While specific safety data for the target compound is unavailable, analogs like 3-Chlorobenzaldehyde require strict handling (e.g., skin/eye protection, immediate decontamination) due to irritant properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-5-trifluoroethoxybenzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves electrophilic substitution or halogenation of a benzaldehyde precursor. For example, trifluoroethoxy groups can be introduced via nucleophilic aromatic substitution under anhydrous conditions using potassium carbonate as a base in dimethylformamide (DMF) at 80–100°C . Optimization includes controlling reaction time (12–24 hours) and stoichiometric ratios (1:1.2 aldehyde to trifluoroethylating agent). Purification via column chromatography with hexane/ethyl acetate (4:1) is recommended .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions (e.g., chloro and trifluoroethoxy groups).

- High-resolution mass spectrometry (HRMS) to verify molecular weight (C₉H₆ClF₃O₂, theoretical ~250.58 g/mol).

- HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95% by area normalization) .

Q. What solvents are optimal for dissolving this compound in experimental setups?

- Methodological Answer : The compound exhibits good solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderate solubility in ethanol or dichloromethane. Avoid aqueous buffers due to hydrolytic instability. Solubility ~50 mg/mL in DMSO at 25°C .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the functionalization of this compound?

- Methodological Answer : Regioselectivity in further substitutions (e.g., adding nitro or amino groups) is influenced by directing effects. The chloro group at position 3 is meta-directing, while the trifluoroethoxy group at position 5 is ortho/para-directing. Computational modeling (DFT studies) predicts preferential para-substitution relative to the trifluoroethoxy group. Experimental validation via competitive reactions with HNO₃/H₂SO₄ is advised .

Q. What strategies mitigate decomposition or instability during storage of this compound?

- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture, as hydrolysis of the trifluoroethoxy group may occur. Stability studies show <5% degradation over 6 months under these conditions .

Q. How can computational chemistry aid in predicting the reactivity of this compound in drug design?

- Methodological Answer : Molecular docking (AutoDock Vina) and density functional theory (DFT) calculations (B3LYP/6-31G*) can predict binding affinities to target proteins (e.g., kinases) and electron-density maps for reactive sites. For example, the aldehyde group acts as a Michael acceptor in covalent inhibitor design .

Q. What analytical techniques resolve contradictions in reported spectral data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR shifts (e.g., aromatic proton signals) may arise from solvent effects or impurities. Use deuterated solvents consistently and cross-validate with 2D NMR (COSY, HSQC). For disputed mass spectra, compare fragmentation patterns with in silico tools (e.g., MassFrontier) .

Application-Oriented Questions

Q. What pharmacological applications are feasible for derivatives of this compound?

- Methodological Answer : The trifluoroethoxy group enhances lipophilicity and metabolic stability, making the compound a candidate for:

- Antimicrobial agents : Modify the aldehyde to a hydrazone or Schiff base for testing against Gram-negative bacteria.

- Kinase inhibitors : Introduce pyridine or quinoline moieties via condensation reactions .

Q. How can this compound serve as an intermediate in agrochemical research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.